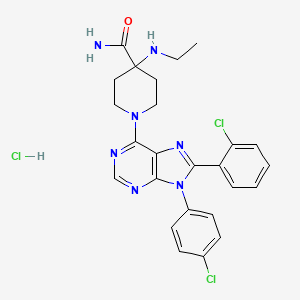

Chlorhydrate d'oténabant

Vue d'ensemble

Description

Le chlorhydrate de CP 945598, également connu sous le nom de chlorhydrate d'Otenabant, est un antagoniste sélectif du récepteur cannabinoïde de type 1. Ce composé présente une forte affinité pour les récepteurs cannabinoïdes de type 1 et une faible affinité pour les récepteurs cannabinoïdes de type 2. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans la gestion de l'obésité et des troubles métaboliques .

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study cannabinoid receptor signaling pathways.

Biology: Investigated for its effects on neurotransmission and energy metabolism.

Medicine: Explored as a potential therapeutic agent for obesity, metabolic disorders, and neurodegenerative diseases such as Parkinson’s disease.

Industry: Utilized in the development of new drugs targeting the endocannabinoid system

Mécanisme D'action

Target of Action

Otenabant hydrochloride primarily targets the Cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation.

Mode of Action

Otenabant hydrochloride acts as a potent and highly selective CB1 antagonist . By blocking the CB1 receptors, it prevents the action of endocannabinoids, which are naturally occurring substances in the body that bind to these receptors.

Biochemical Pathways

Pre-clinical and clinical trial data suggest that cb1 antagonists like otenabant may have favorable effects on glucose metabolism . This implies that Otenabant could influence the biochemical pathways involved in glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes.

Result of Action

The blockade of CB1 receptors by Otenabant hydrochloride may lead to several molecular and cellular effects. For instance, it may influence glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes . It has also been suggested that CB1 antagonists may be an effective therapy for the treatment of obesity .

Action Environment

The action, efficacy, and stability of Otenabant hydrochloride can be influenced by various environmental factors. For instance, changes in stomach acid levels may affect the solubility of Otenabant hydrochloride, thereby altering its availability in the blood . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Otenabant hydrochloride plays a significant role in biochemical reactions by interacting with the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, mood, and energy balance. Otenabant hydrochloride binds to the CB1 receptor with high affinity, acting as an antagonist and inhibiting its activity. This interaction prevents the binding of endogenous cannabinoids, thereby modulating the receptor’s signaling pathways .

Cellular Effects

Otenabant hydrochloride exerts various effects on different types of cells and cellular processes. In adipocytes, it inhibits the CB1 receptor, leading to reduced lipogenesis and increased lipolysis. This results in decreased fat accumulation and enhanced fat breakdown. In hepatocytes, Otenabant hydrochloride improves insulin sensitivity and reduces hepatic steatosis by modulating the CB1 receptor signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall metabolic effects .

Molecular Mechanism

The molecular mechanism of action of Otenabant hydrochloride involves its binding to the CB1 receptor, which is a G-protein-coupled receptor. By acting as an antagonist, Otenabant hydrochloride inhibits the receptor’s activity, preventing the downstream signaling cascade. This includes the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various kinases and transcription factors. These molecular interactions result in altered gene expression and metabolic processes, contributing to the drug’s therapeutic effects .

Dosage Effects in Animal Models

The effects of Otenabant hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces body weight and improves metabolic parameters without significant adverse effects. At higher doses, Otenabant hydrochloride may cause toxic effects such as anxiety, depression, and suicidal ideation due to its high levels of brain penetration. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Otenabant hydrochloride is involved in various metabolic pathways, primarily through its interaction with the CB1 receptor. It modulates glucose and lipid metabolism by influencing key enzymes and cofactors. For instance, it enhances insulin sensitivity by regulating the activity of insulin receptor substrates and downstream signaling molecules. Additionally, Otenabant hydrochloride affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .

Transport and Distribution

Otenabant hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation. The compound exhibits high bioavailability and is widely distributed in adipose tissue, liver, and brain. Its distribution profile is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Otenabant hydrochloride is primarily within the cytoplasm and cell membrane, where the CB1 receptor is predominantly located. It may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, depending on the cellular context. The targeting signals and post-translational modifications of Otenabant hydrochloride play a role in directing it to these compartments, influencing its activity and function .

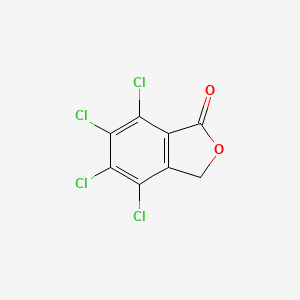

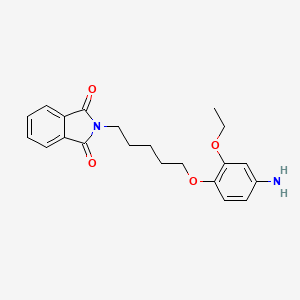

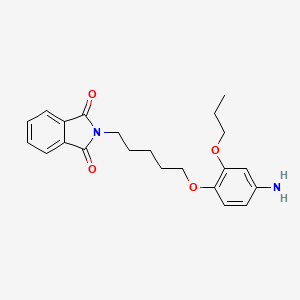

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de CP 945598 implique plusieurs étapes, à partir des dérivés de purine appropriésLe produit final est obtenu sous forme de sel de chlorhydrate pour améliorer sa stabilité et sa solubilité .

Méthodes de production industrielle : La production industrielle du chlorhydrate de CP 945598 suit généralement la même voie de synthèse que la synthèse en laboratoire, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de CP 945598 subit principalement des réactions de substitution en raison de la présence de groupes chlorophényles réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Ces réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde ou l'acétonitrile.

Réactions d'oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire divers dérivés aminés du chlorhydrate de CP 945598 .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation du récepteur cannabinoïde.

Biologie : Etudié pour ses effets sur la neurotransmission et le métabolisme énergétique.

Médecine : Exploré comme un agent thérapeutique potentiel pour l'obésité, les troubles métaboliques et les maladies neurodégénératives telles que la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le système endocannabinoïde

5. Mécanisme d'action

Le chlorhydrate de CP 945598 exerce ses effets en se liant sélectivement aux récepteurs cannabinoïdes de type 1 et en les antagonisant. Cette interaction inhibe les voies de signalisation médiées par ces récepteurs, entraînant des modifications de la neurotransmission, de la dépense énergétique et de l'oxydation des graisses. Le composé a montré qu'il modulait à la fois les voies de signalisation de l'acide gamma-aminobutyrique et de la dopamine, ce qui en fait une cible thérapeutique potentielle pour diverses affections neurologiques et métaboliques .

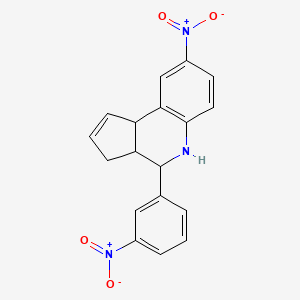

Composés similaires :

CP 55940 : Un agoniste synthétique du récepteur cannabinoïde à forte affinité pour les récepteurs cannabinoïdes de type 1 et de type 2.

SR 141716A (Rimonabant) : Un autre antagoniste du récepteur cannabinoïde de type 1 avec des applications thérapeutiques similaires.

AM251 : Un antagoniste sélectif du récepteur cannabinoïde de type 1 avec une structure chimique différente

Unicité du chlorhydrate de CP 945598 : Le chlorhydrate de CP 945598 est unique en raison de sa forte sélectivité pour les récepteurs cannabinoïdes de type 1 et de sa faible affinité pour les récepteurs cannabinoïdes de type 2. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique pour des affections spécifiques telles que l'obésité et les troubles métaboliques .

Comparaison Avec Des Composés Similaires

CP 55940: A synthetic cannabinoid receptor agonist with high affinity for both cannabinoid type 1 and type 2 receptors.

SR 141716A (Rimonabant): Another cannabinoid type 1 receptor antagonist with similar therapeutic applications.

AM251: A selective cannabinoid type 1 receptor antagonist with a different chemical structure

Uniqueness of CP 945598 Hydrochloride: CP 945598 hydrochloride is unique due to its high selectivity for cannabinoid type 1 receptors and its low affinity for cannabinoid type 2 receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions such as obesity and metabolic disorders .

Propriétés

IUPAC Name |

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUQCJBZGQHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919439 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686347-12-6, 919516-56-6 | |

| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.